molecular formula C21H17Cl2N5O B1258885 linkable PD173955 analogue

linkable PD173955 analogue

Cat. No.: B1258885
M. Wt: 426.3 g/mol
InChI Key: NUQCXBVHWKCTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linkable PD173955 analogue is an analogue of PD173955 where the methylmercapto group is replaced by aminomethyl. It is a pyridopyrimidine and a dichlorobenzene. It derives from a PD173955.

Scientific Research Applications

1. Cancer Research and Treatment

PD173955 has been studied for its potential in cancer research, particularly in the treatment of chronic myelogenous leukemia (CML). It targets the Bcr-Abl tyrosine kinase, which is implicated in the development of CML. Unlike some other inhibitors, PD173955 binds to both active and inactive forms of Abl kinase, suggesting its effectiveness in targeting multiple forms of the enzyme (Nagar et al., 2001). Additionally, PD173955 has shown inhibitory effects on the Bcr-Abl-dependent cell growth and the c-kit receptor tyrosine kinases, making it a potential treatment for diseases where c-kit plays a role (Wisniewski et al., 2002).

2. Neurological Research

PD173955 analogues have been explored in neurological research, particularly in the context of Alzheimer's disease. Kinase inactive analogues of PD173955 have been shown to reduce the production of beta amyloid (Aβ) peptides in cells and animal models, suggesting a potential role in Alzheimer's disease treatment (Sinha et al., 2019).

3. Biochemical Research

PD173955 has been used to study the effects of chemical modifications on kinase inhibition. For instance, inserting a single carbon atom into the C-N bond in the aniline subunit of PD173955 significantly reduced kinase inhibition, providing insights into the structural requirements for effective kinase inhibition (Kraus et al., 2010).

4. Pharmaceutical Development

The structure and binding characteristics of PD173955 have been instrumental in the development of new pharmaceuticals. Understanding how PD173955 binds to the ATP-binding site of kinase domains has helped in the design of other kinase inhibitors with potential therapeutic applications in various diseases (Nagar et al., 2001).

5. Th17 Cell Research

Research involving PD173955 analogues extends to immunology, particularly in the study of T-helper-type 17 (Th17) cells, which are involved in autoimmune tissue damage. Understanding how PD173955 analogues interact with these cells can provide insights into autoimmune diseases and potential treatment strategies (Liberal et al., 2016).

Properties

Molecular Formula

C21H17Cl2N5O

Molecular Weight

426.3 g/mol

IUPAC Name

2-[3-(aminomethyl)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C21H17Cl2N5O/c1-28-19-13(9-15(20(28)29)18-16(22)6-3-7-17(18)23)11-25-21(27-19)26-14-5-2-4-12(8-14)10-24/h2-9,11H,10,24H2,1H3,(H,25,26,27)

InChI Key

NUQCXBVHWKCTQL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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